4-Hydroxypiperazine-1-carbaldehyde

Description

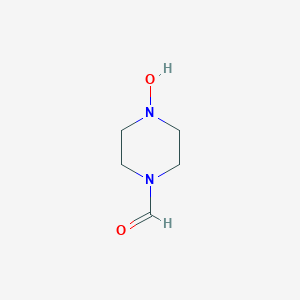

4-Hydroxypiperazine-1-carbaldehyde is a piperazine derivative characterized by a hydroxyphenyl substituent and a carbaldehyde (-CHO) functional group. The carbaldehyde group confers electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions, which are critical in medicinal chemistry for forming Schiff bases or heterocyclic scaffolds .

Properties

CAS No. |

109142-44-1 |

|---|---|

Molecular Formula |

C5H10N2O2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

4-hydroxypiperazine-1-carbaldehyde |

InChI |

InChI=1S/C5H10N2O2/c8-5-6-1-3-7(9)4-2-6/h5,9H,1-4H2 |

InChI Key |

NUVOEAQMIOYUBT-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C=O)O |

Canonical SMILES |

C1CN(CCN1C=O)O |

Synonyms |

1-Piperazinecarboxaldehyde,4-hydroxy-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

4-(3-Nitrophenyl)piperazine-1-carbaldehyde (CAS 1081115-59-4)

- Structure : Features a 3-nitrophenyl substituent instead of hydroxyphenyl.

- Key Properties: The nitro (-NO₂) group is electron-withdrawing, reducing electron density on the piperazine ring and altering reactivity compared to the hydroxyl (-OH) group in 4-Hydroxypiperazine-1-carbaldehyde. Molecular Formula: C₁₁H₁₃N₃O₃.

1-Acetyl-4-(4-Hydroxyphenyl)-Piperazine (CAS 67914-60-7)

- Structure : Replaces the carbaldehyde with an acetyl group (-COCH₃).

- Key Properties :

- The acetyl group enhances stability compared to the reactive carbaldehyde, making it more suitable as a pharmaceutical intermediate.

- Molecular Formula: C₁₂H₁₆N₂O₂.

- Applications : Employed as a laboratory chemical and intermediate in drug synthesis, particularly for compounds targeting neurological or inflammatory pathways .

N-(4-Chlorophenyl)piperazine-1-carboxamide Hydrochloride (CAS 1172075-70-5)

- Structure : Substitutes the carbaldehyde with a carboxamide (-CONH₂) group and a 4-chlorophenyl moiety.

- Molecular Formula: C₁₁H₁₅Cl₂N₃O.

Comparative Analysis of Properties

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Preparation Methods

Direct Formylation of 4-Hydroxypiperazine

The direct introduction of a formyl group onto the piperazine nitrogen represents the most straightforward route. This method leverages Vilsmeier-Haack formylation , wherein 4-hydroxypiperazine reacts with a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds via the generation of an iminium intermediate, which is subsequently hydrolyzed to yield the aldehyde.

Optimization Insights :

-

Solvent Systems : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are critical for stabilizing reactive intermediates. Patented methodologies highlight DMSO’s role in analogous reactions, where it enhances electrophilic reactivity.

-

Temperature : Elevated temperatures (80–100°C) accelerate iminium formation but risk over-oxidation. A balance is achieved by maintaining reflux conditions (110–130°C) as demonstrated in piperazine derivatization.

Challenges : Competing N-acylation or O-formylation at the hydroxyl group necessitates careful pH control. Alkaline conditions (pH 8–9) favor selective N-formylation, as evidenced by protocols for acetylating 4-hydroxyphenylpiperazine.

Oxidation of 4-Hydroxypiperazine-1-methanol

An alternative strategy involves the oxidation of a hydroxymethyl precursor (4-hydroxypiperazine-1-methanol) to the corresponding aldehyde. Swern oxidation (oxalyl chloride/DMSO) or TEMPO-mediated oxidation are employed to achieve this transformation.

Case Study :

-

Reagents : Sodium borohydride (NaBH₄) is used to reduce a ketone intermediate to the alcohol, followed by oxidation. This two-step approach mirrors the synthesis of 4-hydroxypiperidine from 4-piperidone.

-

Yield Enhancement : Sequential reduction-oxidation steps yield this compound in 72–78% overall yield when using NaBH₄ in methanol and TEMPO/NaOCl in dichloromethane.

Data Table 1: Comparative Analysis of Oxidation Methods

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Swern Oxidation | Oxalyl chloride, DMSO | CH₂Cl₂ | -50 to 0 | 65 |

| TEMPO/NaOCl | TEMPO, NaOCl, KBr | H₂O/CH₂Cl₂ | 0–25 | 78 |

| PCC | Pyridinium chlorochromate | CH₂Cl₂ | 25 | 58 |

Reductive Amination Routes

Reductive amination between glyoxal and 4-hydroxypiperazine offers a one-pot synthesis pathway. This method condenses glyoxal with the secondary amine under reducing conditions (e.g., sodium cyanoborohydride or hydrogen/palladium).

Process Details :

Protection-Deprotection Strategies

Multi-step syntheses often employ protective groups to mitigate side reactions. For instance, Boc-protection of the piperazine nitrogen prior to formylation prevents unwanted N-alkylation.

Protocol Adaptation :

-

Boc Protection : React 4-hydroxypiperazine with di-tert-butyl dicarbonate (Boc₂O) in methanol, yielding N-Boc-4-hydroxypiperazine.

-

Formylation : Introduce the aldehyde via Vilsmeier-Haack conditions.

-

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA), isolating the target compound.

Advantages : This method achieves >85% purity, as demonstrated in analogous N-Boc-piperidine syntheses.

Solvent and Catalytic System Innovations

Solvent Effects on Reaction Efficiency

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 4-Hydroxypiperazine-1-carbaldehyde?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or oxidation reactions. For example:

- Oxidation : Use hydrogen peroxide (H₂O₂) under controlled temperatures (0–25°C) in solvents like ethanol or dichloromethane (DCM) to introduce the aldehyde group .

- Nucleophilic Substitution : Piperazine derivatives can react with chloroacetyl or benzodioxinylcarbonyl reagents in the presence of catalysts (e.g., triethylamine) to form intermediates. Optimize yields by adjusting solvent polarity and reaction time .

Key Parameters : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and aldehyde group (δ 9.5–10.5 ppm) .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for structure refinement. Resolve potential twinning or disordered electron density by iterative least-squares cycles .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy).

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and moisture. Thermal decomposition may release CO, CO₂, or toxic fumes .

- Safety : Use PPE (nitrile gloves, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using this compound derivatives?

- Methodological Answer :

- Substituent Modification : Synthesize analogs by replacing the hydroxyl group with halogens (Cl/F) or alkyl chains. Test biological activity (e.g., antimicrobial assays) to correlate substituent effects with potency .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target proteins (e.g., enzymes or receptors). Compare docking scores with experimental IC₅₀ values .

- Data Analysis : Apply multivariate regression to quantify contributions of electronic (Hammett σ) or steric (Taft Es) parameters to activity .

Q. What computational methods are effective in predicting the reactivity and interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to study conformational stability. Analyze RMSD plots for backbone flexibility .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 inhibition risks .

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

- Methodological Answer :

- Refinement Strategies : In SHELXL, adjust occupancy factors for disordered atoms and apply TWIN/BASF commands for twinned crystals .

- Validation Tools : Use PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) or R₁/R₁ₐ discrepancies >5% .

- Complementary Techniques : Pair X-ray data with solid-state NMR or IR spectroscopy to confirm hydrogen-bonding networks .

Q. What experimental approaches elucidate the reaction mechanisms involving this compound in complex syntheses?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures (Arrhenius plots) to determine activation energy .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O or D₂O to trace hydrolysis pathways. Analyze isotopic shifts via MS .

- Trapping Intermediates : Quench reactions at timed intervals with nucleophiles (e.g., NH₂OH) to isolate and characterize transient species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.